molecular formula C17H18N4O3S B2368684 5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941245-26-7

5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No.: B2368684
CAS No.: 941245-26-7
M. Wt: 358.42
InChI Key: GCXNOHSFTHJUCZ-UHFFFAOYSA-N
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Description

5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylamino group, a pyrrolidinylsulfonylphenyl group, and an oxazole ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the carbonitrile group: This step often involves the use of cyanating agents such as sodium cyanide or trimethylsilyl cyanide.

    Attachment of the cyclopropylamino group: This can be done through nucleophilic substitution reactions using cyclopropylamine.

    Incorporation of the pyrrolidinylsulfonylphenyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides and subsequent coupling with pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclopropylamino)-2-(4-(methylsulfonyl)phenyl)oxazole-4-carbonitrile
  • 5-(Cyclopropylamino)-2-(4-(ethylsulfonyl)phenyl)oxazole-4-carbonitrile
  • 5-(Cyclopropylamino)-2-(4-(propylsulfonyl)phenyl)oxazole-4-carbonitrile

Uniqueness

5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is unique due to the presence of the pyrrolidinylsulfonylphenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

5-(cyclopropylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c18-11-15-17(19-13-5-6-13)24-16(20-15)12-3-7-14(8-4-12)25(22,23)21-9-1-2-10-21/h3-4,7-8,13,19H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXNOHSFTHJUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4CC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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